Cas no 1235269-85-8 (2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-yl)methylpropanamide)

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-yl)methylpropanamide 化学的及び物理的性質
名前と識別子
-
- 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-yl)methylpropanamide
- 2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide
- 1,2,3-Benzotriazine-3(4H)-acetamide, α-methyl-4-oxo-N-(3-pyridinylmethyl)-
- 1235269-85-8
- AKOS005755388
- 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide
- 2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide
- F5860-2710
- 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-3-yl)methyl]propanamide
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- インチ: 1S/C16H15N5O2/c1-11(15(22)18-10-12-5-4-8-17-9-12)21-16(23)13-6-2-3-7-14(13)19-20-21/h2-9,11H,10H2,1H3,(H,18,22)
- InChIKey: QVNAEJOHXIEHRX-UHFFFAOYSA-N
- ほほえんだ: C(NCC1=CC=CN=C1)(=O)C(N1C(=O)C2=CC=CC=C2N=N1)C
計算された属性
- せいみつぶんしりょう: 309.12257474g/mol
- どういたいしつりょう: 309.12257474g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 481
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 87Ų
じっけんとくせい
- 密度みつど: 1.35±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 13.76±0.46(Predicted)
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-yl)methylpropanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5860-2710-5μmol |
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-3-yl)methyl]propanamide |
1235269-85-8 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5860-2710-5mg |
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-3-yl)methyl]propanamide |
1235269-85-8 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5860-2710-4mg |
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-3-yl)methyl]propanamide |
1235269-85-8 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5860-2710-2mg |
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-3-yl)methyl]propanamide |
1235269-85-8 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5860-2710-3mg |
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-3-yl)methyl]propanamide |
1235269-85-8 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5860-2710-2μmol |
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-3-yl)methyl]propanamide |
1235269-85-8 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5860-2710-1mg |
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-3-yl)methyl]propanamide |
1235269-85-8 | 1mg |
$54.0 | 2023-09-09 |
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-yl)methylpropanamide 関連文献
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-yl)methylpropanamideに関する追加情報
Exploring the Chemistry and Applications of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-yl)methylpropanamide (CAS No. 1235269-85-8)
The compound 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-yl)methylpropanamide (CAS No. 1235269-85-8) has garnered significant attention in recent years due to its unique structural features and potential applications in medicinal chemistry and material science. This benzotriazine-derived molecule combines a propanamide backbone with a pyridinylmethyl substituent, creating a versatile scaffold for further functionalization. Researchers are particularly interested in its hydrogen-bonding capabilities and aromatic stacking properties, which make it a promising candidate for drug design and molecular recognition studies.
In the context of current trends, the scientific community is actively investigating heterocyclic compounds like this benzotriazinone derivative for their potential in addressing modern healthcare challenges. The compound's CAS No. 1235269-85-8 frequently appears in patent literature and research databases, indicating growing commercial interest. Its structural similarity to known pharmacophores has led to speculation about possible bioactive properties, particularly in relation to neurological and inflammatory conditions – topics that consistently rank high in scientific search queries.
The synthetic route to 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-yl)methylpropanamide typically involves multi-step organic transformations, with careful control of reaction conditions to preserve the integrity of the sensitive benzotriazinone ring system. Recent publications highlight innovative approaches using catalytic methods and green chemistry principles – keywords that reflect current priorities in chemical synthesis. Analytical characterization of this compound presents interesting challenges due to the presence of multiple hydrogen-bond donor and acceptor sites, requiring advanced spectroscopic techniques for complete structural elucidation.
From a materials science perspective, the π-conjugated system in this molecule offers intriguing possibilities for organic electronic applications. The combination of benzotriazine and pyridine moieties creates an extended electron-delocalized framework that could be exploited in optoelectronic devices or molecular sensors. These applications align with trending research areas in sustainable technology development, addressing frequent search queries about organic semiconductors and smart materials.
In biological systems, the amide linkage and heteroaromatic components of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-yl)methylpropanamide suggest potential for molecular recognition and target binding. While specific biological data remains limited in public literature, the structural features correlate with known enzyme inhibitors and receptor modulators, making it a subject of ongoing investigation in drug discovery programs. This connection to medicinal chemistry addresses common questions about novel therapeutic scaffolds and lead optimization strategies.
The stability profile of CAS No. 1235269-85-8 under various conditions represents another area of active research. Understanding its degradation pathways and solubility characteristics is crucial for practical applications, particularly in formulation development. Recent studies have examined its behavior in different pH environments and under photolytic stress, topics that frequently appear in stability-related search queries from pharmaceutical scientists.
From a commercial standpoint, the availability and scalability of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-yl)methylpropanamide synthesis are subjects of growing interest. Suppliers and contract research organizations are monitoring developments related to this specialty chemical, as evidenced by its inclusion in recent market reports on advanced intermediates and building blocks for drug development. The compound's appearance in patent applications suggests potential proprietary applications that may drive future demand.
Environmental and safety considerations for handling benzotriazine derivatives like this compound follow standard protocols for laboratory chemicals. While not classified as hazardous under current regulations, proper containment measures and personal protective equipment are recommended when working with the substance in powder form – a prudent approach that addresses common safety-related search queries from laboratory personnel.
Future research directions for CAS No. 1235269-85-8 likely include expanded biological screening, detailed structure-activity relationship studies, and exploration of its potential in supramolecular chemistry applications. The compound's unique combination of hydrogen-bonding motifs and aromatic systems positions it as an interesting subject for both fundamental research and applied science, addressing multiple trending topics in contemporary chemical investigation.
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